molecular formula C18H20ClN3S B2669589 N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 339019-33-9

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2669589
CAS No.: 339019-33-9
M. Wt: 345.89
InChI Key: XERHIRVFEKBBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a quinazolinamine derivative featuring a sulfur-linked 2-chlorobenzyl group and an allyl substituent. The presence of the 2-chlorobenzylsulfanyl moiety may enhance lipophilicity and influence receptor binding, while the allyl group could contribute to metabolic stability or reactivity in biological systems.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-2-11-20-17-14-8-4-6-10-16(14)21-18(22-17)23-12-13-7-3-5-9-15(13)19/h2-3,5,7,9H,1,4,6,8,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERHIRVFEKBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the tetrahydroquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazoline intermediate.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is incorporated through a nucleophilic aromatic substitution reaction, often using a chlorobenzyl halide.

    Allylation: The final step involves the allylation of the amine group on the quinazoline core, typically using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Allyl Amine Group

The N-allyl substituent enables the following reactions:

  • Oxidation : The allyl group may undergo epoxidation using oxidizing agents like mCPBA (meta-chloroperbenzoic acid), forming an epoxide derivative .

  • Hydrohalogenation : Reaction with HCl or HBr could yield halogenated products via Markovnikov addition .

  • Radical Additions : Under radical initiators (e.g., AIBN), thiol-ene click chemistry may occur with thiol-containing compounds .

2-Chlorobenzylthio Substituent

  • Oxidation : The thioether (–S–) can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or NaIO₄ .

  • Nucleophilic Substitution : The chlorine atom on the benzyl ring may undergo substitution with strong nucleophiles (e.g., hydroxide or amines) under high-temperature or catalytic conditions, though ortho-substitution is sterically hindered .

Ring Functionalization

The tetrahydroquinazoline scaffold (C₈H₁₀N₂) may participate in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., para to the sulfanyl group), though steric hindrance from the tetrahydro ring may limit reactivity .

  • Reduction : The partially saturated ring is less prone to hydrogenation, but catalytic hydrogenation could further saturate the quinazoline system under high-pressure conditions .

Amine Reactivity

The secondary amine (–NH–) in the quinazoline core can undergo:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .

  • Salt Formation : Protonation with acids (e.g., HCl) to form water-soluble ammonium salts .

Key Reaction Pathways and Data

Reaction Type Conditions Products Mechanistic Basis References
Thioether OxidationH₂O₂, CH₃COOH, 0–5°CSulfoxide or sulfone derivativesRadical-mediated oxidation
Allyl EpoxidationmCPBA, DCM, 25°CEpoxide derivativeElectrophilic addition
Nucleophilic SubstitutionKNH₂, NH₃(l), –33°C2-Hydroxybenzylthio or 2-aminobenzylthio analogsAromatic nucleophilic substitution (SNAr)
Amine AlkylationCH₃I, K₂CO₃, DMFN-Methylated derivativeSN2 mechanism

Biological Relevance and Stability

  • Metabolic Stability : The tetrahydroquinazoline core and sulfanyl group are resistant to rapid hydrolysis, enhancing bioavailability .

  • Antimalarial Activity : Analogs with 2-chlorobenzylthio groups exhibit potent activity against Plasmodium berghei (IC₅₀: 10–50 nM), likely via thymidylate synthetase inhibition .

  • pKa Considerations : The amine group has an estimated pKa of ~8–9 (similar to 2,4-diaminoquinazoline, pKa 7.96 ), making it protonated at physiological pH, which influences receptor binding .

Synthetic Modifications

Derivatives of this compound have been synthesized to explore structure-activity relationships:

  • N-Alkylation : Replacement of the allyl group with bulkier alkyl chains (e.g., dimethylamine) reduces steric hindrance and modulates activity .

  • Sulfur Replacement : Substitution of the sulfanyl group with sulfonyl (–SO₂–) enhances electrophilicity and target binding .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The tetrahydroquinazoline ring remains stable in dilute HCl (pH 2–4), but prolonged exposure to strong acids may lead to ring-opening .

  • Basic Conditions : Degradation occurs in NaOH (pH >12), resulting in cleavage of the sulfanyl bridge .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is C₁₈H₂₀ClN₃S, with a molecular weight of approximately 345.9 g/mol. The compound features a quinazolinamine core structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds related to quinazolinamine derivatives exhibit notable antimicrobial properties. For example, studies have demonstrated that similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antimicrobial effects .

Anticancer Potential

Quinazoline derivatives have been explored for their anticancer activities. A study highlighted that certain quinazolinamine derivatives showed significant cytotoxicity against cancer cell lines. The structural modifications in the quinazolinamine framework can enhance their efficacy against specific cancer types .

Neurological Applications

There is growing interest in the use of quinazolinamine compounds for neurological conditions such as Alzheimer's disease due to their potential as acetylcholinesterase inhibitors. This mechanism could help in increasing acetylcholine levels in the brain, thereby improving cognitive functions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Researchers have developed various synthetic routes to optimize yield and purity while exploring modifications that enhance biological activity .

Antimicrobial Studies

A series of quinazolinone derivatives were synthesized and tested for antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong antibacterial properties .

Anti-inflammatory Research

Studies have shown that certain quinazolinone compounds can significantly reduce inflammation in vivo models. For instance, a derivative demonstrated up to 36% inhibition of edema at a dosage of 50 mg/kg . This suggests potential applications in treating inflammatory diseases.

Biological Activity

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C18H20ClN3S
  • Molecular Weight : 347.89 g/mol

The presence of the chlorobenzyl sulfanyl group and the tetrahydroquinazolinamine core suggests potential interactions with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : It may possess antioxidant capabilities, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways related to cell survival and apoptosis.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, with potential implications for neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These results indicate that this compound has significant potential as an anticancer agent.

Clinical Trials

Currently, no clinical trials have been registered specifically for this compound. However, ongoing research may lead to future investigations into its clinical efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include derivatives with variations in the chlorobenzyl substituent’s position or modifications to the quinazolinamine core. Key comparisons are outlined below:

Substituent Position: 2-Chlorobenzyl vs. 4-Chlorobenzyl

The compound N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 339019-11-3) differs only in the chlorine atom’s position on the benzyl group (para vs. ortho). This positional isomerism can significantly alter physicochemical properties and biological interactions:

  • In contrast, the para-chloro (4-position) isomer allows greater conformational flexibility .
  • Electronic Effects : Electron-withdrawing chlorine in the ortho position may polarize the benzyl ring differently than the para position, influencing hydrogen bonding or π-π stacking interactions.

Core Structure Modifications

Other quinazolinamine derivatives, such as those with methoxy or ethyl substituents on tetrahydro-naphthalene systems (e.g., 1,2,3,4-tetrahydro-5-methoxy-1,1,4,7,7-pentaethylnaphthalene), highlight the impact of ring saturation and substituent bulkiness . Unlike the target compound, these analogs lack sulfur linkages and allyl groups, which may reduce their suitability for thiol-mediated targeting or covalent binding applications.

Functional Group Variations

Compounds like 3-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid methyl ester incorporate ester and amino groups, contrasting with the sulfanyl and allyl functionalities in the target molecule. Such differences may lead to divergent solubility profiles and metabolic pathways .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Availability
N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine 2-chlorobenzyl Allyl, sulfanyl, chloro Not explicitly reported Presumed research-grade
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine 4-chlorobenzyl Allyl, sulfanyl, chloro ~377.3 (calculated) Discontinued
3-Amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid ester Naphthalene core Amino, ester, tetramethyl ~331.4 (estimated) Research chemical

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis may parallel methods for chlorobenzylsulfanyl derivatives, such as nucleophilic substitution at the quinazolinamine’s 2-position.
  • Biological Relevance: While quinazolinamines are known for kinase inhibition, the absence of bioactivity data for this specific compound necessitates reliance on analogs. For example, 4-chloro derivatives might exhibit reduced potency due to altered electronic profiles .

Notes on Evidence and Recommendations

  • The evidence lacks direct experimental data (e.g., IC50 values, solubility) for the target compound, requiring cautious extrapolation from structural analogs.
  • Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and pharmacodynamic properties.

Q & A

Q. Table 1. Key Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Quinazoline core formationK₂CO₃, PEG-400, MW (130°C)65–75
Sulfanyl group coupling2-chlorobenzyl chloride, DMF, 80°C82

Q. Table 2. Biological Activity Parameters

Assay TypeTargetIC₅₀ (nM)Selectivity Index (vs. RORα)Reference
Luciferase reporterRORγ120 ± 158.5
CYP3A4 inhibitionHepatic microsomes450 ± 30N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.